

# techniques for measuring arsenic in biological materials

Author: BenchChem Technical Support Team. Date: December 2025



An increasing focus on toxicology, environmental health, and pharmacology has underscored the necessity for precise and reliable measurement of **arsenic** in biological materials. **Arsenic**'s toxicity is highly dependent on its chemical form, with inorganic species like arsenite (As(III)) and arsenate (As(V)) being significantly more toxic than organic forms such as monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and arsenobetaine (AsB).[1][2] Consequently, analytical methods must be sensitive and capable of distinguishing between these species.

This document provides detailed application notes and protocols for the determination of total **arsenic** and for **arsenic** speciation in various biological matrices, including blood, urine, hair, and tissues. The methodologies are designed for researchers, scientists, and drug development professionals, focusing on robust and validated techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS).[3]

### **Section 1: Sample Preparation**

Proper sample preparation is critical for accurate **arsenic** determination. The primary goal is to liberate **arsenic** from the sample matrix for total **arsenic** analysis or to extract different **arsenic** species without altering their chemical form for speciation analysis.

### **Collection and Storage**

 Urine: Collect mid-stream urine in acid-cleaned, metal-free containers. For speciation, analyze as soon as possible or store at -20°C.[4]



- Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Store at 4°C for short-term storage or freeze for long-term analysis.
- Hair and Nails: Wash hair and nail clippings to remove external contamination. A common
  procedure involves washing with a solution like 1% Triton X-100 for 20 minutes, followed by
  rinsing with deionized water and drying. Collect hair from the nape of the neck, close to the
  scalp.[5]
- Tissues: Samples should be frozen immediately after collection to prevent degradation.

### **Digestion for Total Arsenic Analysis**

To measure the total **arsenic** content, the organic matrix of the sample must be completely destroyed. Microwave-assisted acid digestion is a rapid and efficient method that minimizes the loss of volatile elements and reduces the risk of contamination.[6][7]

#### Protocol 1: Microwave-Assisted Acid Digestion

- Sample Weighing: Accurately weigh approximately 0.25-0.5 g of the homogenized biological sample (e.g., tissue, hair, nails) into a clean, microwave-safe digestion vessel.[8] For blood or urine, pipette 1-5 mL.
- Acid Addition: In a fume hood, add a mixture of high-purity acids. A common combination for biological tissues is 7 mL of concentrated nitric acid (HNO<sub>3</sub>) and 1 mL of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).[6][9] For siliceous matrices like some tissues, hydrofluoric acid (HF) may also be required, though it necessitates specialized safety precautions.[8]
- Pre-digestion: Allow the sample to pre-digest at room temperature in the fume hood for at least 60 minutes to allow initial reactions to subside.[9]
- Microwave Digestion: Seal the vessels and place them in the microwave digestion system.
   Program the microwave to ramp up to a temperature of 180-200°C and hold for 15-30 minutes.
   [6][8] The exact program will depend on the microwave model and sample type.
- Cooling and Dilution: After the program is complete, allow the vessels to cool to room temperature. Carefully unseal the vessels in a fume hood.



 Final Volume: Quantitatively transfer the digested solution to a 50 mL acid-cleaned volumetric flask and dilute to the mark with ultrapure (18.2 MΩ·cm) water. The sample is now ready for analysis by ICP-MS or AAS.[9]

## **Extraction for Arsenic Speciation Analysis**

For speciation analysis, it is crucial to extract the different **arsenic** compounds without changing their oxidation state or structure.

Protocol 2: Extraction from Urine/Blood for Speciation

- Urine: For many applications, urine samples can be prepared by simple dilution. A tenfold dilution with deionized water is common.[4] After dilution, the sample should be filtered through a 0.45 µm filter to remove particulates before injection into the HPLC system.
- Blood/Plasma: Protein precipitation is often required. Add an equal volume of trichloroacetic acid (TCA) or another suitable precipitating agent to the plasma or hemolyzed whole blood sample.
- Vortex and Centrifuge: Vortex the mixture thoroughly for 1-2 minutes. Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
- Collection: Carefully collect the supernatant, which contains the arsenic species.
- Filtration: Filter the supernatant through a 0.45  $\mu m$  syringe filter before analysis by HPLC-ICP-MS.[4]

# Section 2: Analytical Techniques for Total Arsenic Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is the preferred method for trace and ultra-trace elemental analysis due to its high sensitivity, low detection limits, and high throughput capabilities.[3][10] It uses a high-temperature argon plasma to ionize the atoms from the sample, which are then separated by a mass spectrometer based on their mass-to-charge ratio.[11]



A significant challenge in **arsenic** analysis by ICP-MS is the polyatomic interference from <sup>40</sup>Ar<sup>35</sup>Cl<sup>+</sup>, which has the same mass-to-charge ratio (m/z 75) as **arsenic**'s single isotope (<sup>75</sup>As). [10] This is particularly problematic in biological samples like urine, which have high chloride concentrations. Modern ICP-MS instruments overcome this using collision/reaction cells (CRC) or dynamic reaction cells (DRC) that use a gas (e.g., oxygen, hydrogen, helium) to react with or scatter the interfering ions.[12][13]

#### Protocol 3: Total Arsenic Analysis by ICP-MS

- Instrument Setup: Optimize the ICP-MS instrument according to the manufacturer's guidelines. Key parameters include plasma power, gas flow rates, and detector settings.[1] Use a collision/reaction cell to mitigate the ArCl+ interference.
- Calibration: Prepare a series of external calibration standards (e.g., 0, 1, 5, 10, 50 μg/L) from a certified **arsenic** stock solution. The standards should be matrix-matched to the samples (i.e., prepared in the same acid concentration).[11]
- Internal Standard: Use an internal standard, such as Tellurium (Te) or Selenium (Se), added to all blanks, standards, and samples to correct for instrument drift and matrix effects.[14][10]
- Sample Analysis: Introduce the digested samples (from Protocol 1), blanks, and calibration standards into the ICP-MS.
- Quantification: Generate a calibration curve by plotting the intensity of the arsenic signal against the concentration of the standards. Use this curve to determine the arsenic concentration in the unknown samples.

# Hydride Generation Atomic Absorption Spectrometry (HG-AAS)

HG-AAS is a highly sensitive and cost-effective technique for **arsenic** analysis.[15] It involves the chemical reduction of inorganic **arsenic** (As(III) and As(V)) to volatile arsine gas (AsH<sub>3</sub>). This gas is then swept into a heated quartz cell in the light path of an atomic absorption spectrometer, where it is atomized, and the **arsenic** concentration is measured by its absorption of light.[16]

Protocol 4: Total **Arsenic** Analysis by HG-AAS



- Pre-reduction: For the determination of total inorganic **arsenic**, As(V) must be reduced to As(III) prior to hydride generation. This is typically achieved by treating the acidified sample with a reducing agent like potassium iodide (KI) and ascorbic acid.[17] Allow the mixture to stand for at least 30-60 minutes at room temperature.[17][18]
- Instrument Setup: Configure the AAS with a hydride generation system. The system uses a peristaltic pump to mix the acidified sample with a reducing agent, typically sodium borohydride (NaBH<sub>4</sub>) in a sodium hydroxide solution, to generate arsine gas.[19]
- Calibration: Prepare calibration standards (e.g., 0, 2, 5, 10 μg/L) and treat them with the same pre-reduction step as the samples.[17]
- Analysis: Introduce the pre-reduced standards and samples into the hydride generation system. The generated arsine gas is carried by an inert gas (e.g., argon) into the heated quartz cell for measurement.[19]
- Quantification: Create a calibration curve from the standards to calculate the arsenic concentration in the samples.

# Section 3: Analytical Techniques for Arsenic Speciation

The toxicity of **arsenic** is species-dependent, making speciation analysis crucial for a comprehensive toxicological assessment.[2] The most common technique for this is coupling a separation method, like High-Performance Liquid Chromatography (HPLC), with a sensitive element-specific detector, like ICP-MS.[2][20]

#### **HPLC-ICP-MS**

HPLC separates the different **arsenic** species based on their interaction with a stationary phase (the column) and a mobile phase. As each species elutes from the column at a characteristic time, it is introduced directly into the ICP-MS for quantification. Anion-exchange chromatography is frequently used to separate the common anionic **arsenic** species found in biological samples.[20]

Protocol 5: Arsenic Speciation by HPLC-ICP-MS



#### HPLC Setup:

- Column: Use a suitable anion-exchange column (e.g., Hamilton PRP-X100).[20]
- Mobile Phase: A common mobile phase is an ammonium carbonate or ammonium phosphate buffer.[13][20] The pH and concentration can be optimized to achieve the best separation. A gradient elution may be used to separate a wide range of species.
- Flow Rate: Set a flow rate compatible with the ICP-MS nebulizer, typically around 0.4-1.0
   mL/min.[1][20]
- ICP-MS Setup: Tune the ICP-MS as described in Protocol 3, ensuring the collision/reaction cell is active to remove chloride interferences.
- Calibration: Prepare a mixed standard solution containing all arsenic species of interest (e.g., As(III), As(V), MMA, DMA, AsB) at various concentrations.[20]
- Analysis: Inject the prepared sample extracts (from Protocol 2) and calibration standards into the HPLC system.
- Quantification: Identify each arsenic species by its retention time and quantify it using the
  corresponding peak area from the ICP-MS chromatogram. Create individual calibration
  curves for each species to determine their concentrations in the samples.

#### **Section 4: Data Presentation**

The performance of these analytical techniques varies depending on the instrument, matrix, and specific protocol. The following tables summarize typical performance characteristics.

Table 1: Performance of Total Arsenic Analysis Techniques



Technique	Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Notes
ICP-MS	Nails	7 ng/g (7 ppb)	-	High throughput and precision. [14]
ICP-MS	Blood/Plasma	0.014 μg/L (ppb) for iAs	-	Requires collision/reaction cell to remove ArCl+ interference.[21]
HG-AAS	Drinking Water	~0.2 μg/L (ppb)	-	Cost-effective and sensitive for inorganic arsenic.[17]
GFAAS	Water	0.26 μg/L (ppb)	-	Graphite Furnace AAS can offer low detection limits but may be slower than ICP- MS.[22]

Table 2: Performance of Arsenic Speciation by HPLC-ICP-MS



Species	Matrix	Limit of Detection (LOD) (µg/L or ppb)	Limit of Quantification (LOQ) (µg/L or ppb)	Reference
As(III), As(V), MMA, DMA, AsB	Urine/Serum	0.3 - 1.5	1.0 - 5.0	[4]
As(III), As(V), MMA, DMA, AsB	Freshwater Fish	0.09 - 0.15	-	[13]
As(III), As(V), MMA, DMA, AsB, AsC	Pore-Water	0.01 - 0.35 ng/L (ppt)	-	[23]

#### **Section 5: Visualized Workflows**

The following diagrams illustrate the general workflows for **arsenic** analysis.

Caption: General workflow for total arsenic analysis in biological samples.

Caption: Workflow for arsenic speciation analysis using HPLC-ICP-MS.

Caption: Simplified principle of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

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- To cite this document: BenchChem. [techniques for measuring arsenic in biological materials]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b147872#techniques-for-measuring-arsenic-in-biological-materials]

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